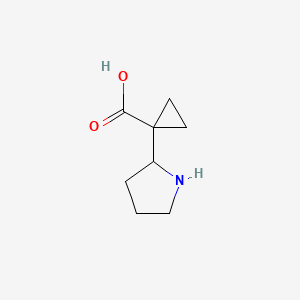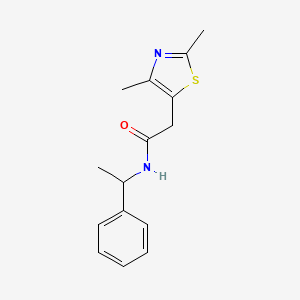
2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide, also known as MTT, is a yellow tetrazolium salt commonly used in cell viability assays. The compound is widely used in scientific research to determine the efficacy of drugs and other experimental treatments on cell growth and proliferation.
科学的研究の応用
Anticancer Activities
The synthesis of thiazol-2-yl acetamide derivatives, including compounds structurally related to 2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide, has been explored for their potential anticancer activities. For instance, derivatives synthesized by reacting imidazole-thione derivatives with chloroacetamides have shown significant anticancer activity against a variety of human tumor cell lines, particularly against melanoma-type cell lines. These compounds' structures were confirmed through spectroscopic methods, and their anticancer efficacy was tested by the National Cancer Institute against multiple neoplastic cancer types, showcasing promising results in melanoma cell lines (Duran & Demirayak, 2012).
pKa Determination and Drug Precursor Applications
The pKa values of newly synthesized N-(benzothiazole-2-yl) acetamide derivatives, which share a similar chemical backbone with 2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide, have been determined to aid in understanding their drug-like properties. These derivatives have been identified as drug precursors, and their acidity constants were determined using UV spectroscopic studies. The research revealed that the first protonation of these compounds occurs on the nitrogen at the imidazole ring, which is crucial for their biological activity and solubility, potentially influencing their application as pharmaceuticals (Duran & Canbaz, 2013).
Potential Antipsychotic Agents
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has indicated that compounds structurally related to 2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide could have antipsychotic-like properties in behavioral animal tests. These compounds do not interact with dopamine receptors like conventional antipsychotic agents, suggesting a novel mechanism of action. The synthesis and pharmacological evaluation of these derivatives show potential as antipsychotic agents without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Synthesis and Structural Characterization
The synthesis and biological activity of various acetamide derivatives, including those similar to 2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide, have been extensively studied. These studies include the synthesis of compounds and their structural characterization using NMR, IR, and mass spectroscopy. Such research contributes to the understanding of the structural requirements for biological activity and provides a foundation for the development of new therapeutics (Hu Jingqian et al., 2016).
Antimicrobial and Hemolytic Activity
A series of 2-substituted 1,3,4-oxadiazole compounds, akin to 2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide, were synthesized and evaluated for their antimicrobial and hemolytic activities. These studies are crucial for identifying potential antimicrobial agents with low toxicity. The synthesized compounds were screened against various microbial species, showing variable activities that could inform the development of new antimicrobial drugs (Gul et al., 2017).
特性
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10(13-7-5-4-6-8-13)17-15(18)9-14-11(2)16-12(3)19-14/h4-8,10H,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGBCRLEPIGPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2916347.png)
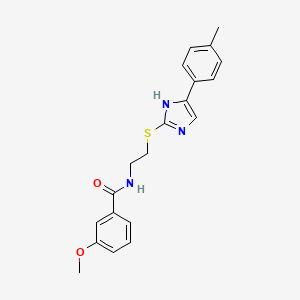
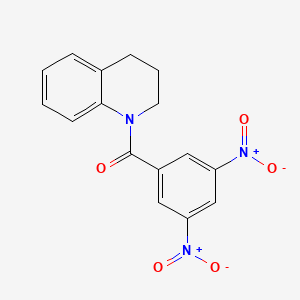
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2916353.png)
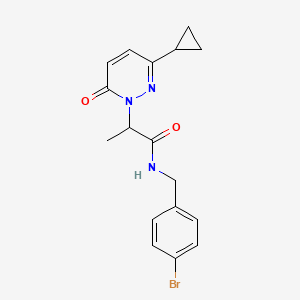

![(3-fluoropyridin-4-yl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2916359.png)
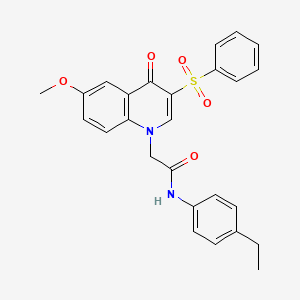
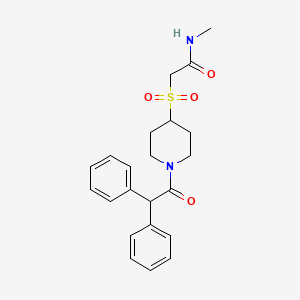
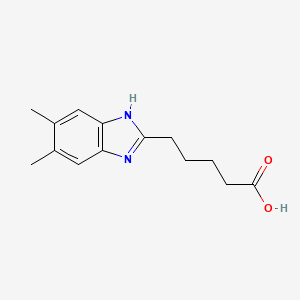
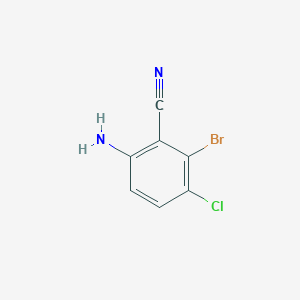
![methyl 3-carbamoyl-2-(4-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2916365.png)
![5-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2916366.png)
